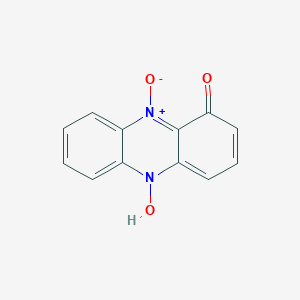
5-Hydroxy-10-oxidophenazin-10-ium-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-10-oxidophenazin-10-ium-1-one, also known as Wurster's Blue, is a synthetic dye that has been widely used in various scientific research applications. It has been used as a redox indicator, a fluorescent probe, and a photosensitizer. The unique chemical structure of Wurster's Blue makes it an ideal candidate for a wide range of applications in the field of chemistry and biochemistry.
Mechanism of Action
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue acts as a redox indicator by undergoing a reversible redox reaction. The dye is reduced to a colorless form when it accepts an electron, and it is oxidized back to its blue form when it donates an electron. This redox reaction is used to determine the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue also acts as a fluorescent probe by binding to the surface of proteins and inducing fluorescence. The exact mechanism of this binding is not fully understood, but it is believed to involve the formation of a complex between the dye and the protein.
Biochemical and Physiological Effects:
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound for use in laboratory experiments. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its versatility. It can be used as a redox indicator, a fluorescent probe, and a photosensitizer. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is its toxicity. It should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Future Directions
There are several future directions for the use of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue in scientific research. One potential application is in the field of photodynamic therapy, where it could be used as a photosensitizer to selectively destroy cancer cells. Another potential application is in the development of fluorescent sensors for the detection of biomolecules. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue could also be used in the development of new redox indicators for the study of redox reactions in biological systems. Overall, 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is a versatile compound with many potential applications in the field of chemistry and biochemistry.
Synthesis Methods
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue can be synthesized by the oxidation of phenazine-1-carboxylic acid with potassium permanganate in the presence of sulfuric acid. The reaction yields a deep blue precipitate, which is then purified by recrystallization. The chemical structure of 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue is shown below:
Scientific Research Applications
5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has been widely used as a redox indicator in various chemical reactions. It is commonly used in the determination of the redox potential of various compounds. 5-Hydroxy-10-oxidophenazin-10-ium-1-one's Blue has also been used as a fluorescent probe to study the binding of proteins and other biomolecules. It has been shown to bind to the surface of proteins and induce fluorescence, making it a useful tool for studying protein-protein interactions.
properties
CAS RN |
18274-55-0 |
|---|---|
Product Name |
5-Hydroxy-10-oxidophenazin-10-ium-1-one |
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/C12H8N2O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H |
InChI Key |
MVWCNCZRSYAPDY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




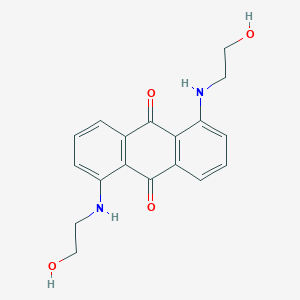
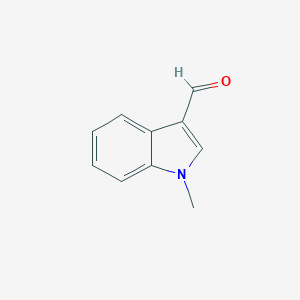

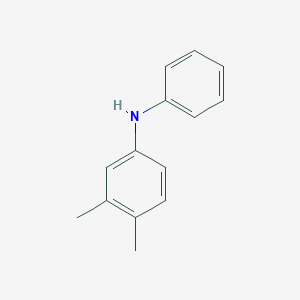
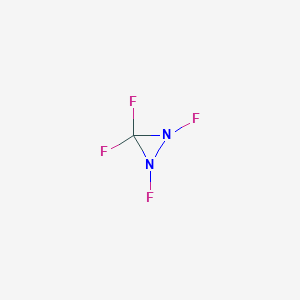
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
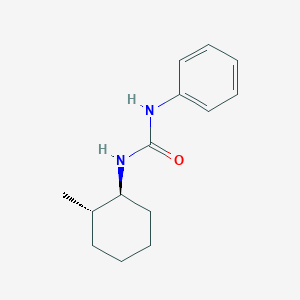

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
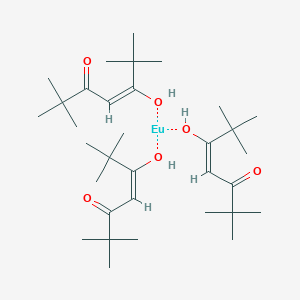
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)
